5-Amino-1-naphthalenesulfonamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

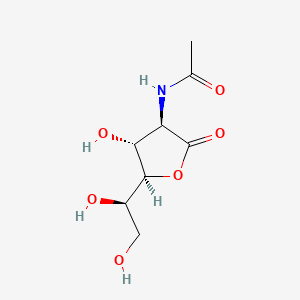

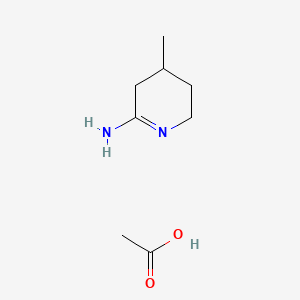

5-Amino-1-naphthalenesulfonamide hydrochloride (5-ANS-HCl) is an anionic surfactant that has become increasingly popular in scientific research for its unique properties. 5-ANS-HCl has been used in a variety of research applications, such as biochemical and physiological studies, and has been found to be highly effective in a range of laboratory experiments.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

5-Amino-1-naphthalenesulfonamide hydrochloride serves as an important intermediate in the synthesis of diverse chemical compounds. For instance, Zhao Gui-sen (2005) described the synthesis of ten compounds using 1-naphthaleneamide-5-sulfonic acid as a raw material, showcasing the role of this chemical in producing HIV integrase inhibitors (Zhao Gui-sen, 2005). This highlights its significance in the development of pharmaceutical agents targeting viral infections.

Cellular Studies and Biological Effects

The compound has also been utilized in studies to understand cellular mechanisms. For example, its derivatives, such as N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride (W-7), a calmodulin inhibitor, have been investigated for their effects on intracellular free Ca(2+) levels in various cell types, including osteosarcoma and bladder cancer cells. These studies elucidate the compound's role in modulating calcium signaling, a crucial pathway in cell physiology and disease pathology (C. Jan et al., 2000), (C. Jan et al., 2000).

Photodynamic Therapy and Imaging

Furthermore, 1,5-Diaminonaphthalene hydrochloride, a related compound, has been applied in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry imaging (MSI) for visualizing small molecules in tissues. This use case demonstrates its potential in biomedical research for elucidating metabolic pathways and mechanisms underlying disease progression, such as ischemic brain damage (Huihui Liu et al., 2014).

Mecanismo De Acción

Target of Action

The primary targets of 5-Amino-1-naphthalenesulfonamide hydrochloride are calmodulin and calcium-dependent protein kinase . These proteins play a crucial role in calcium signaling, which is vital for various cellular processes.

Mode of Action

5-Amino-1-naphthalenesulfonamide hydrochloride acts as a calmodulin antagonist . It interferes with the action of calmodulin, a protein that mediates the action of calcium ions in the cell. By doing so, it can prevent the activity of calcium-dependent protein kinase .

Pharmacokinetics

Its solubility in dmf and hot methanol suggests that it may have good bioavailability

Action Environment

The action, efficacy, and stability of 5-Amino-1-naphthalenesulfonamide hydrochloride can be influenced by various environmental factors. For instance, the compound’s solubility suggests that it may be more effective in certain solvents . Additionally, its stability at -20°C indicates that it may require specific storage conditions for optimal efficacy.

Propiedades

IUPAC Name |

5-aminonaphthalene-1-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S.ClH/c11-9-5-1-4-8-7(9)3-2-6-10(8)15(12,13)14;/h1-6H,11H2,(H2,12,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBOBZDWXGYVDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)N)C(=C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-naphthalenesulfonamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.